molecular formula C17H20N2OS B2971109 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide CAS No. 946280-80-4

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2971109
CAS No.: 946280-80-4
M. Wt: 300.42
InChI Key: QPUWTJNCUJNVKX-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that features a quinoline derivative linked to a thiophene ring via an ethyl chain

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-19-10-2-4-14-12-13(6-7-15(14)19)8-9-18-17(20)16-5-3-11-21-16/h3,5-7,11-12H,2,4,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUWTJNCUJNVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core.

    Alkylation: The quinoline derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl chain.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the alkylated quinoline derivative with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity, often involving:

    Continuous Flow Synthesis: This method can enhance reaction efficiency and scalability.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology

Biologically, derivatives of this compound have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and in the modulation of biological pathways.

Medicine

In medicinal chemistry, N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and polymers, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit enzyme activity, while the thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
  • N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pyridine-2-carboxamide

Uniqueness

This detailed overview provides a comprehensive understanding of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)thiophene-2-carboxamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a thiophene-2-carboxamide group. This unique combination of functional groups enhances its biological reactivity and specificity towards various molecular targets. The molecular formula is C16H18N2O2SC_{16}H_{18}N_2O_2S, with a molecular weight of approximately 306.39 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific pathways involved in inflammatory responses. Notably, it has been identified as an inhibitor of the NLRP3 inflammasome , which plays a crucial role in the regulation of inflammatory processes.

Key Mechanisms:

  • Inflammasome Inhibition : The compound inhibits the secretion of interleukin-1 beta (IL-1β) from human peripheral blood mononuclear cells without inducing cytotoxicity. This suggests its potential utility in treating conditions characterized by excessive inflammation.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been studied extensively. In vitro studies demonstrate that it can significantly reduce inflammatory cytokine production, making it a candidate for therapeutic applications in diseases such as rheumatoid arthritis and other inflammatory disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds with similar structural motifs:

Study Findings
Study A: Inhibition of IL-1β SecretionDemonstrated significant inhibition of IL-1β secretion in vitro without cytotoxicity.
Study B: Anticancer ActivityRelated tetrahydroquinoline compounds showed IC50 values < 40 nM in cancer cell lines, indicating strong antiproliferative effects .
Study C: PharmacokineticsStructural modifications led to improved pharmacokinetic profiles for related compounds, enhancing their therapeutic potential .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Tetrahydroquinoline Moiety : Starting from readily available precursors.
  • Coupling with Thiophene Derivatives : Utilizing coupling agents to facilitate the formation of the thiophene linkage.
  • Purification : Employing techniques such as recrystallization or chromatography to obtain high-purity compounds.

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